![molecular formula C15H11N3O5 B2706320 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide CAS No. 1105206-51-6](/img/structure/B2706320.png)

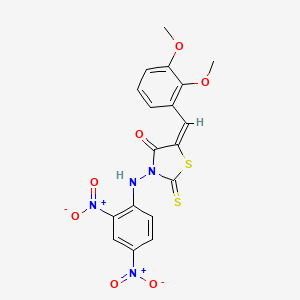

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

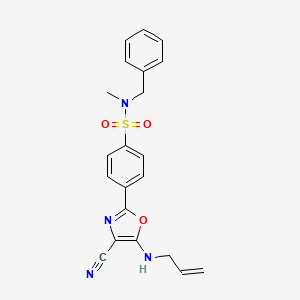

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide, also known as BIA 10-2474, is a chemical compound that has been studied for its potential as a painkiller. However, the drug has been associated with serious adverse effects in clinical trials, leading to the suspension of its development. Despite this setback, research on the compound continues to provide insights into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

- Researchers have explored the potential of this compound as an anticancer agent. A series of 1-benzo[1,3]dioxol-5-yl-indoles, including derivatives of our compound, were synthesized and evaluated for their antiproliferative activity against cancer cell lines such as prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM). Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

- The indole nucleus, a privileged structural motif, is found in various biologically active molecules. Microtubules, composed of tubulin proteins, are crucial targets for anticancer agents. Compounds that modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure have shown promise. Our compound may serve as a template for further optimization in this context .

- A detailed structure–activity relationship study revealed key insights. For instance, the N1-position tolerates hydrogen, alkyl, alkoxycarbonyl, or benzyl groups. Position 2 allows alkoxycarbonyl and (hetero)arylcarbonyl groups. The 5- or 6-position of the indole moiety prefers hydrogen, halo, methyl, or methoxy groups. Additionally, 3-position substituents play a crucial role, with di- or trimethoxyphenyl groups being common .

- Mechanistic studies indicated that one of the derivatives (3-N-2-methylquinoline) caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells. Understanding these mechanisms contributes to the development of effective anticancer agents .

Anticancer Activity

Microtubule Targeting

Structure–Activity Relationships (SAR)

Cell Cycle Arrest and Apoptosis

properties

IUPAC Name |

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5/c19-15(16-14-3-4-22-18-14)7-10-6-12(23-17-10)9-1-2-11-13(5-9)21-8-20-11/h1-6H,7-8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKWCGRWTJNGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=NOC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706240.png)

![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2706241.png)

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2706242.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2706243.png)

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2706245.png)

![3-[(1-Naphthalen-2-ylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2706248.png)

![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)

![4-{[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2706257.png)

![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2706258.png)